4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-
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Overview
Description
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl- is a heterocyclic compound with the molecular formula C9H12N2O and a molecular weight of 164.2044 g/mol . This compound belongs to the class of pyridopyrimidines, which are bicyclic systems containing nitrogen atoms in both six-membered rings .
Preparation Methods
The synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl- can be achieved through various synthetic routes. One common method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester, followed by cyclization . Another approach includes the multicomponent reaction of 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyridopyrimidines .
Scientific Research Applications
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl- involves its interaction with specific molecular targets. It is known to bind to dopamine D2 and serotonin 5-HT2A receptors, acting as an antagonist . This interaction modulates neurotransmitter activity, which is crucial in its therapeutic effects for neurological conditions .
Comparison with Similar Compounds
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl- can be compared with other similar compounds such as:
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 9-methyl-: This compound has a similar structure but differs in the position of the methyl group.
Paliperidone: A derivative with a fluorinated benzisoxazole moiety, used as an antipsychotic agent.
The uniqueness of 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
32092-29-8 |
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Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
6-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H12N2O/c1-7-3-2-4-8-10-6-5-9(12)11(7)8/h5-7H,2-4H2,1H3 |
InChI Key |
HCJOGZBBWGQKGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=NC=CC(=O)N12 |
Origin of Product |
United States |
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